Cas no 15131-95-0 (4-METHOXY-1-METHYL-1H-PYRAZOLE)
4-METHOXY-1-METHYL-1H-PYRAZOLE Chemical and Physical Properties
Names and Identifiers
-
- 4-METHOXY-1-METHYL-1H-PYRAZOLE
- 1H-Pyrazole, 4-methoxy-1-methyl-
- 15131-95-0
- DB-185011
- DTXSID501305335
- C91427
- SCHEMBL2593564
- AKOS024124202
- MFCD27945151
- 4-methoxy-1-methyl-pyrazole
- 4-methoxy-1-methylpyrazole
-
- Inchi: 1S/C5H8N2O/c1-7-4-5(8-2)3-6-7/h3-4H,1-2H3
- InChI Key: PMCGMKDQOXUILW-UHFFFAOYSA-N
- SMILES: N1(C)C=C(OC)C=N1
Computed Properties
- Exact Mass: 112.063662883g/mol
- Monoisotopic Mass: 112.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 27Ų
4-METHOXY-1-METHYL-1H-PYRAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1289151-5g |
4-METHOXY-1-METHYL-1H-PYRAZOLE |
15131-95-0 | 97% | 5g |
$1000 | 2023-05-12 | |
| abcr | AB600159-1g |
4-Methoxy-1-methyl-1H-pyrazole, 95%; . |
15131-95-0 | 95% | 1g |
€137.00 | 2024-07-19 | |
| abcr | AB600159-5g |
4-Methoxy-1-methyl-1H-pyrazole, 95%; . |
15131-95-0 | 95% | 5g |
€326.20 | 2024-07-19 | |
| abcr | AB600159-10g |
4-Methoxy-1-methyl-1H-pyrazole, 95%; . |
15131-95-0 | 95% | 10g |
€514.00 | 2024-07-19 | |
| 1PlusChem | 1P01SN6S-1g |
1H-Pyrazole, 4-methoxy-1-methyl- |
15131-95-0 | 95% | 1g |
$50.00 | 2024-06-20 | |
| 1PlusChem | 1P01SN6S-5g |
1H-Pyrazole, 4-methoxy-1-methyl- |
15131-95-0 | 95% | 5g |
$157.00 | 2024-06-20 | |
| 1PlusChem | 1P01SN6S-10g |
1H-Pyrazole, 4-methoxy-1-methyl- |
15131-95-0 | 95% | 10g |
$303.00 | 2024-06-20 | |
| Ambeed | A1224857-1g |
4-Methoxy-1-methyl-1H-pyrazole |
15131-95-0 | 95% | 1g |
$50.0 | 2025-02-28 | |
| Ambeed | A1224857-5g |
4-Methoxy-1-methyl-1H-pyrazole |
15131-95-0 | 95% | 5g |
$176.0 | 2025-02-28 | |
| Ambeed | A1224857-10g |
4-Methoxy-1-methyl-1H-pyrazole |
15131-95-0 | 95% | 10g |
$303.0 | 2025-02-28 |
4-METHOXY-1-METHYL-1H-PYRAZOLE Suppliers
4-METHOXY-1-METHYL-1H-PYRAZOLE Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-METHOXY-1-METHYL-1H-PYRAZOLE
4-Methoxy-1-methyl-1H-pyrazole: A Comprehensive Overview
The compound 4-Methoxy-1-methyl-1H-pyrazole, identified by the CAS registry number CAS No. 15131-95-0, is a heterocyclic aromatic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This molecule belongs to the class of pyrazole derivatives, which are known for their versatile reactivity and ability to form stable complexes with metal ions. The structure of 4-Methoxy-1-methyl-1H-pyrazole consists of a pyrazole ring substituted with a methoxy group at the 4-position and a methyl group at the 1-position, contributing to its unique chemical properties.
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The methoxy group at the 4-position of this compound introduces electron-donating effects, which can enhance its ability to interact with biological targets. Moreover, the methyl substitution at the 1-position contributes to the molecule's stability and lipophilicity, making it an attractive candidate for various medicinal chemistry applications.
In terms of synthesis, 4-Methoxy-1-methyl-1H-pyrazole can be prepared through a variety of methods, including condensation reactions involving aldehydes or ketones with hydrazines or hydroxylamine derivatives. One common approach involves the reaction of hydrazine hydrate with a substituted aldehyde in the presence of an acid catalyst. This method allows for precise control over the substituents on the pyrazole ring, enabling the preparation of diverse analogs for further study.
The physical properties of CAS No. 15131-95-0 include a melting point of approximately 82°C and a boiling point around 260°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate but exhibits limited solubility in water due to its hydrophobic nature. These properties make it suitable for use in organic synthesis and as an intermediate in the preparation of more complex molecules.
In agricultural applications, 4-Methoxy-1-methyl-1H-pyrazole has been explored as a potential fungicide and plant growth regulator. Its ability to inhibit fungal pathogens while promoting plant health has been demonstrated in several studies, suggesting its potential as a sustainable alternative to traditional chemical pesticides. Furthermore, research into its environmental impact indicates that it degrades relatively quickly under aerobic conditions, reducing its potential for long-term ecological harm.
The versatility of this compound extends to its use in materials science, where it has been investigated as a precursor for the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. The nitrogen atoms in the pyrazole ring provide coordination sites for metal ions, enabling the formation of highly ordered structures with potential applications in gas storage, catalysis, and sensing technologies.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of CAS No. 15131-95-0 with unprecedented accuracy. These studies have revealed that the methoxy substitution at position 4 significantly influences the molecule's electronic distribution, enhancing its ability to participate in hydrogen bonding and π-interactions with biological targets. Such insights are valuable for guiding further optimization efforts aimed at improving its pharmacokinetic properties.
In conclusion, 4-Methoxy-1-methyl-1H-pyrazole, or CAS No. 15131-95-0, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool in drug discovery, agrochemical development, and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
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